Cas no 1807271-70-0 (3-Chloro-6-phenylpyridine-2-sulfonyl chloride)

3-Chloro-6-phenylpyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-6-phenylpyridine-2-sulfonyl chloride
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- Inchi: 1S/C11H7Cl2NO2S/c12-9-6-7-10(8-4-2-1-3-5-8)14-11(9)17(13,15)16/h1-7H
- InChI Key: VJSUTCXFUSTLLY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C2C=CC=CC=2)=NC=1S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 349
- Topological Polar Surface Area: 55.4
- XLogP3: 3.5
3-Chloro-6-phenylpyridine-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029009510-250mg |
3-Chloro-6-phenylpyridine-2-sulfonyl chloride |
1807271-70-0 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029009510-1g |
3-Chloro-6-phenylpyridine-2-sulfonyl chloride |
1807271-70-0 | 95% | 1g |
$3,155.55 | 2022-03-31 |
3-Chloro-6-phenylpyridine-2-sulfonyl chloride Related Literature
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
Additional information on 3-Chloro-6-phenylpyridine-2-sulfonyl chloride
3-Chloro-6-phenylpyridine-2-sulfonyl chloride: A Comprehensive Overview
3-Chloro-6-phenylpyridine-2-sulfonyl chloride (CAS No. 1807271-70-0) is a versatile organic compound with significant applications in various fields of chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at position 3, a phenyl group at position 6, and a sulfonyl chloride group at position 2. The combination of these functional groups makes it an ideal building block for constructing complex molecules with tailored properties.
The sulfonyl chloride functional group in 3-Chloro-6-phenylpyridine-2-sulfonyl chloride is highly reactive, enabling it to participate in a wide range of chemical reactions. These include nucleophilic substitutions, coupling reactions, and cross-coupling processes. Recent studies have highlighted its utility in the synthesis of heterocyclic compounds, which are critical components in modern drug design. For instance, researchers have employed this compound as a key intermediate in the development of novel kinase inhibitors, which hold promise for treating various cancers and inflammatory diseases.
The pyridine ring in 3-Chloro-6-phenylpyridine-2-sulfonyl chloride contributes to its aromatic stability and electronic properties. The substitution pattern on the pyridine ring—specifically the presence of chlorine and phenyl groups—plays a crucial role in modulating the reactivity and selectivity of the compound during chemical transformations. Recent advancements in asymmetric synthesis have leveraged these properties to create enantioselective derivatives, which are valuable for chiral drug discovery.
From an industrial perspective, 3-Chloro-6-phenylpyridine-2-sulfonyl chloride is widely used as an intermediate in the production of agrochemicals and specialty chemicals. Its ability to undergo controlled sulfonation reactions has made it indispensable in the development of high-performance polymers and coatings. Moreover, its compatibility with green chemistry principles has positioned it as a sustainable alternative to traditional reagents.
Recent research has also explored the potential of 3-Chloro-6-phenylpyridine-2-sulfonyl chloride in materials science. By incorporating this compound into polymeric frameworks, scientists have developed advanced materials with enhanced thermal stability and mechanical properties. These materials find applications in aerospace, electronics, and automotive industries, where durability under extreme conditions is paramount.
In terms of synthesis, 3-Chloro-6-phenylpyridine-2-sulfonyl chloride can be prepared via a variety of methods, including Friedel-Crafts alkylation, Ullmann coupling, and Suzuki-Miyaura cross-coupling reactions. The choice of synthetic route depends on the desired scale of production and the availability of starting materials. Recent innovations have focused on optimizing these methods to improve yield and reduce environmental impact.
The versatility of 3-Chloro-6-phenylpyridine-2-sulfonyl chloride extends to its role as a precursor for bioactive molecules. For example, it has been used to synthesize analogs of natural products with potent antimicrobial and antiviral activities. These compounds are currently under investigation for their potential use in combating emerging infectious diseases.
In conclusion, 3-Chloro-6-phenylpyridine-2-sulfonyl chloride (CAS No. 1807271-70
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